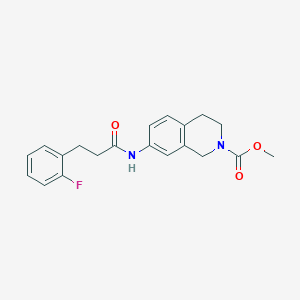
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
カタログ番号 B2684273
CAS番号:
1797972-86-1
分子量: 356.397
InChIキー: IVRAWXNRGQOMKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Properties
- Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related compounds have shown significant antibacterial activities. Compounds in this class, including those with a fluorophenyl group, have been found effective against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. These findings highlight the potential of these compounds in addressing challenging bacterial infections (Miyamoto et al., 1990), (Kuramoto et al., 2003).
Synthesis and Chemical Transformations
- Research has explored the synthesis of various derivatives of this compound, including their transformation into different chemical structures such as 4-aminopyrimidines and hydantoins. These transformations demonstrate the chemical versatility of the compound and its derivatives, which can lead to the discovery of new drugs or materials (Korbonits et al., 1991), (Macháček et al., 2006).
Dopamine Agonist Properties
- Studies have revealed that certain derivatives of this compound class, specifically those related to tetrahydroisoquinolines, exhibit dopamine agonist properties. This suggests potential applications in the treatment of neurological disorders such as Parkinson's disease or in the development of antidepressant agents (Jacob et al., 1981).
Antibacterial Efficacy Optimization
- Investigations into the structure-activity relationships of quinolone derivatives, including those related to methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been conducted to optimize their antibacterial efficacy. Such research is crucial for the development of more effective antibacterial agents (Cooper et al., 1990).
Antioxidative or Prooxidative Effects
- Compounds in this class have been studied for their antioxidative or prooxidative effects, particularly in relation to erythrocyte hemolysis. This research has implications for understanding the potential therapeutic uses of these compounds as antioxidant drugs or in cancer treatment (Liu et al., 2002).
Analgesic and Spasmolytic Properties
- Some derivatives of the compound have been found to have analgesic and spasmolytic properties, suggesting potential applications in pain management and the treatment of muscle spasms (Brossi et al., 1960).
特性
IUPAC Name |
methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRAWXNRGQOMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

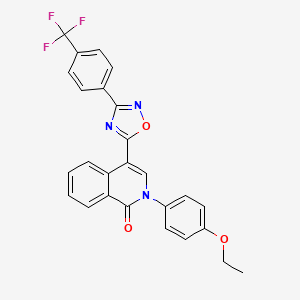
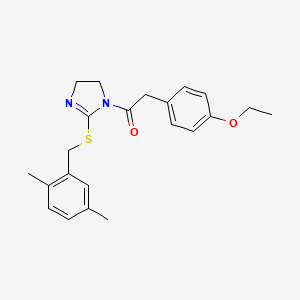
![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)
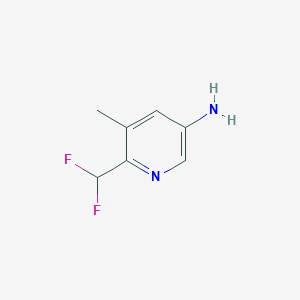
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)
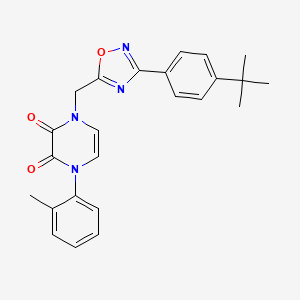

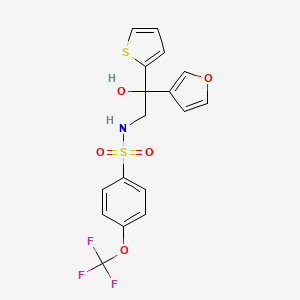
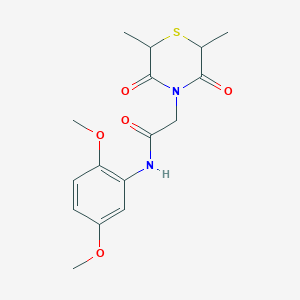

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
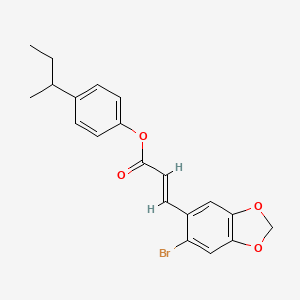
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)
![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)